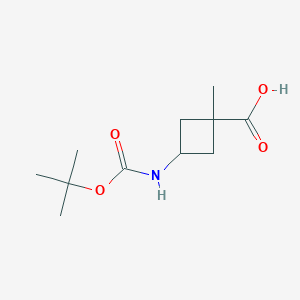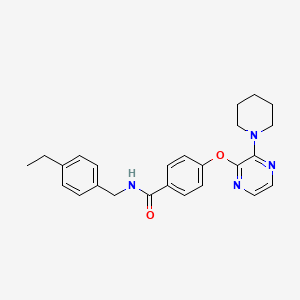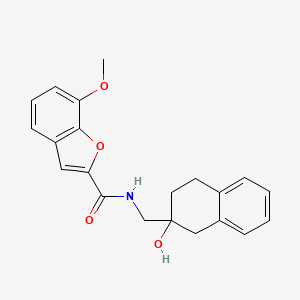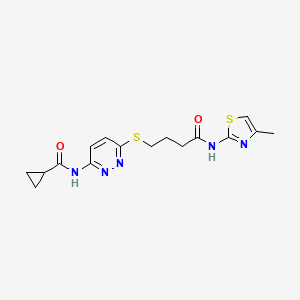![molecular formula C10H14F3N3O2 B2587131 Ethyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate CAS No. 2287342-77-0](/img/structure/B2587131.png)
Ethyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It contains a pyrazole ring, which is a type of aromatic organic compound. The trifluoromethyl group attached to the pyrazole ring is a common motif in pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the trifluoromethyl group, and the ethyl 4-amino-2-butanoate moiety. The trifluoromethyl group is a strong electron-withdrawing group, which would impact the electronic properties of the molecule .Chemical Reactions Analysis
As an ester, this compound could undergo hydrolysis in the presence of an acid or base to yield an alcohol and an acid. The pyrazole ring could potentially participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group could make it somewhat polar, and the trifluoromethyl group could increase its lipophilicity .Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3O2/c1-2-18-9(17)6(3-4-14)7-5-15-16-8(7)10(11,12)13/h5-6H,2-4,14H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBAPSANUGOJRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCN)C1=C(NN=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2587051.png)
![3-(4-acetamidophenylsulfonamido)-N-cyclohexyl-N-methyl-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2587053.png)
![4-methoxy-N-[(4-methylphenyl)carbamothioyl]-N'-{[(4-methylphenyl)sulfonyl]methyl}benzenecarboximidamide](/img/structure/B2587054.png)

![1-[(4-methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2587057.png)

![1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride](/img/structure/B2587060.png)

![3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2587066.png)
![4-propyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide](/img/structure/B2587067.png)


